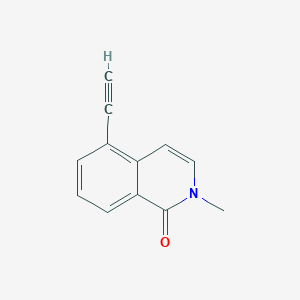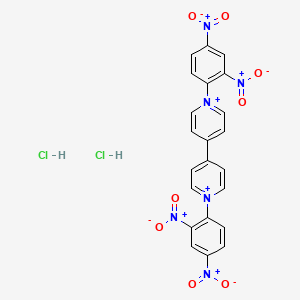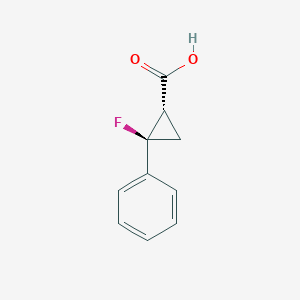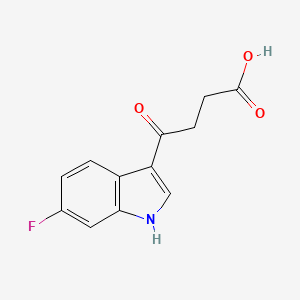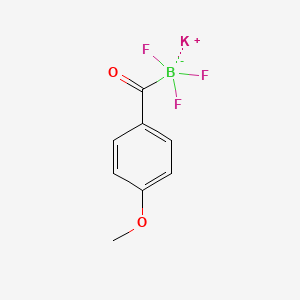
Potassium trifluoro(4-methoxybenzoyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(4-methoxybenzoyl)borate is an organoboron compound that has gained significant attention in recent years due to its unique properties and versatile applications. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability, ease of handling, and reactivity in various chemical transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium trifluoro(4-methoxybenzoyl)borate can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzoyl chloride with potassium trifluoroborate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. The product is then purified through recrystallization or chromatography to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(4-methoxybenzoyl)borate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include palladium catalysts, bases like potassium carbonate, and various organic halides.
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Potassium trifluoro(4-methoxybenzoyl)borate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which potassium trifluoro(4-methoxybenzoyl)borate exerts its effects is primarily through its role as a nucleophilic reagent in chemical reactions. The trifluoroborate group acts as a stable, yet reactive, moiety that can participate in various transformations. In cross-coupling reactions, it serves as a source of the aryl group, which is transferred to the palladium catalyst and subsequently to the coupling partner .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium trifluoro(4-methoxyphenyl)borate
- Potassium trifluoro(4-methylbenzoyl)borate
- Potassium trifluoro(4-chlorobenzoyl)borate
Uniqueness
Potassium trifluoro(4-methoxybenzoyl)borate is unique due to its specific functional groups, which confer distinct reactivity and stability. Compared to other potassium organotrifluoroborates, it offers enhanced performance in certain cross-coupling reactions, making it a valuable reagent in synthetic chemistry .
Propiedades
Fórmula molecular |
C8H7BF3KO2 |
|---|---|
Peso molecular |
242.05 g/mol |
Nombre IUPAC |
potassium;trifluoro-(4-methoxybenzoyl)boranuide |
InChI |
InChI=1S/C8H7BF3O2.K/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12;/h2-5H,1H3;/q-1;+1 |
Clave InChI |
AVCOEQRLFQZCBU-UHFFFAOYSA-N |
SMILES canónico |
[B-](C(=O)C1=CC=C(C=C1)OC)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl (5S,9S)-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B12816236.png)

![8-Bromo-3-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12816241.png)

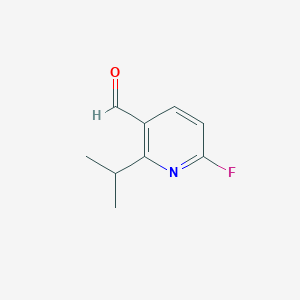

![2-(Tert-butoxycarbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12816261.png)
![2-Azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride](/img/structure/B12816271.png)
